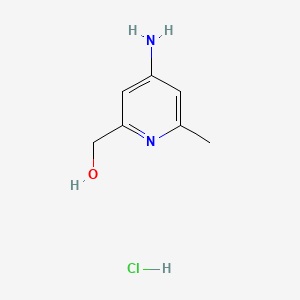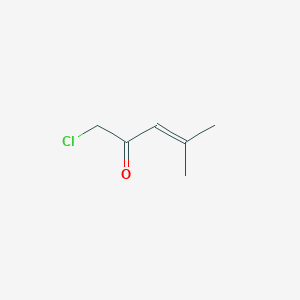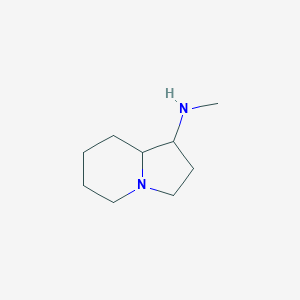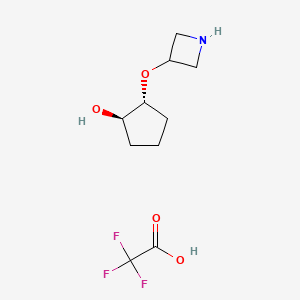
2-(3-Iodopropyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodopropyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of an iodopropyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodopropyl)oxolane typically involves the reaction of oxolane with 1,3-diiodopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the oxolane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Iodopropyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The iodopropyl group can be reduced to form the corresponding propyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidopropyl oxolane, thiocyanatopropyl oxolane, and methoxypropyl oxolane.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include propyl oxolane.
科学的研究の応用
2-(3-Iodopropyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-Iodopropyl)oxolane involves its reactivity as an electrophile due to the presence of the iodopropyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The oxolane ring provides stability and can participate in ring-opening reactions under appropriate conditions.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different functional groups.
Tetrahydrofuran (THF): Another five-membered cyclic ether with different reactivity due to the absence of the iodopropyl group.
1,3-Dioxane: A six-membered cyclic ether with different chemical properties.
Uniqueness
2-(3-Iodopropyl)oxolane is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C7H13IO |
|---|---|
分子量 |
240.08 g/mol |
IUPAC名 |
2-(3-iodopropyl)oxolane |
InChI |
InChI=1S/C7H13IO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2 |
InChIキー |
WREHFIREBNMDDJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-3-carboxylic acid](/img/structure/B13466247.png)
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)


![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)
![1-Chloropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B13466301.png)

![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)

